molecular formula C10H6ClN3 B3024856 4-Chloroimidazo[1,5-a]quinoxaline CAS No. 221025-38-3

4-Chloroimidazo[1,5-a]quinoxaline

Cat. No.: B3024856
CAS No.: 221025-38-3
M. Wt: 203.63 g/mol
InChI Key: UFFBCELPRQKXDZ-UHFFFAOYSA-N
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Description

4-Chloroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a quinoxaline ring The presence of a chlorine atom at the 4-position of the imidazole ring distinguishes it from other imidazoquinoxalines

Mechanism of Action

Target of Action

4-Chloroimidazo[1,5-a]quinoxaline derivatives have been found to possess a wide spectrum of biological activity. They serve as antagonists of adenosine and benzodiazepine receptors A1, and inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various biological processes, including cell signaling, immune response, and enzymatic reactions.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, by inhibiting phosphodiesterases, it can increase the concentration of cyclic AMP or cyclic GMP within cells, affecting signal transduction pathways .

Biochemical Pathways

The affected pathways include those involved in cell signaling, immune response, and enzymatic reactions. The downstream effects of these interactions can lead to changes in cellular functions, potentially contributing to the compound’s biological activity .

Result of Action

This compound and its derivatives have shown anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is facilitated by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which undergoes intramolecular cyclization through aromatic nucleophilic substitution of halogen and subsequent autooxidation .

Industrial Production Methods: Industrial production of this compound may involve the use of ionic liquid-supported synthesis under microwave conditions. This method allows for regioselective synthesis and rapid generation of the compound with high yields . The use of ionic liquids also assists in the purification process by simple precipitation and filtration, making it an efficient and eco-friendly approach.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the chlorine atom at the 4-position makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of imidazoquinoxalines, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Chloroimidazo[1,5-a]quinoxaline is unique due to the presence of the chlorine atom at the 4-position, which imparts distinct chemical reactivity and biological activity. Its ability to act as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases and phosphodiesterases, sets it apart from other similar compounds .

Properties

IUPAC Name

4-chloroimidazo[1,5-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-9-5-12-6-14(9)8-4-2-1-3-7(8)13-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBCELPRQKXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CN=CN23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611365
Record name 4-Chloroimidazo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221025-38-3
Record name 4-Chloroimidazo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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